molecular formula C16H17FN6O B12192194 [(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

[(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

Cat. No.: B12192194
M. Wt: 328.34 g/mol
InChI Key: NTLHZKJBOSNUMV-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and a pteridinylamine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, it can inhibit specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
  • 2-(((4-Fluorophenyl)amino)methyl)phenol

Uniqueness

[(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple pathways and enzymes makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C16H17FN6O

Molecular Weight

328.34 g/mol

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C16H17FN6O/c1-24-9-8-20-15-13-14(19-7-6-18-13)22-16(23-15)21-10-11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H2,19,20,21,22,23)

InChI Key

NTLHZKJBOSNUMV-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=C(C=C3)F

Origin of Product

United States

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